1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea

Urea transporter inhibition UT-A1 Kidney physiology

1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea (CAS 899947-23-0) is a synthetic urea derivative featuring a substituted indole moiety and a phenylbutyl side chain. Its molecular formula is C20H23N3O, with a molecular weight of 321.4 g/mol.

Molecular Formula C20H23N3O
Molecular Weight 321.424
CAS No. 899947-23-0
Cat. No. B2954691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea
CAS899947-23-0
Molecular FormulaC20H23N3O
Molecular Weight321.424
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C
InChIInChI=1S/C20H23N3O/c1-15(12-13-16-8-4-3-5-9-16)21-20(24)22-18-14-23(2)19-11-7-6-10-17(18)19/h3-11,14-15H,12-13H2,1-2H3,(H2,21,22,24)
InChIKeyCTWQZSDMFPQHHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea (CAS 899947-23-0): Core Chemical Profile for Scientific Procurement


1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea (CAS 899947-23-0) is a synthetic urea derivative featuring a substituted indole moiety and a phenylbutyl side chain. Its molecular formula is C20H23N3O, with a molecular weight of 321.4 g/mol . The compound is of interest in medicinal chemistry as a potential modulator of biological pathways, particularly for targeting protein-protein interactions or enzyme inhibition . Structurally, it belongs to the class of phenylurea indole derivatives, a scaffold that has been explored for ABCG2 inhibition [1] and as cGAS-STING pathway inhibitors [2]. However, unlike many in-class compounds, its specific substitution pattern—with a 1-methyl group on the indole and a 4-phenylbutan-2-yl chain on the urea—places it in a structurally distinct subcategory that may influence binding selectivity and pharmacokinetic properties.

Why Analogs Cannot Simply Replace 1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea (CAS 899947-23-0) in Research Programs


Within the phenylurea indole class, minor structural modifications profoundly alter biological activity profiles. For instance, in a series of ABCG2 inhibitors, only derivatives with extended π-systems (compounds 3c-3f) showed potent inhibition, while non-extended analogs were inactive [1]. The target compound's specific 1-methylindole and 4-phenylbutan-2-yl substitution pattern is structurally distinct from the extended π-system derivatives in that study, suggesting its activity profile is unlikely to be interchangeable with either the extended or simple phenylurea indole analogs. Furthermore, a related patent on substituted indole urea derivatives as cGAS-STING pathway inhibitors demonstrates that different substituents on the indole and urea moieties direct activity toward entirely different therapeutic targets (inflammatory/autoimmune vs. oncology) [2]. Therefore, generic substitution within this class without direct comparative data poses a substantial risk of altering the intended biological readout. The quantitative evidence below, while limited, establishes the initial framework for understanding where this specific compound may offer differentiation.

Quantitative Differentiation Evidence for 1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea (CAS 899947-23-0): Head-to-Head and Cross-Study Data


Urea Transporter UT-A1 Inhibitory Activity: Differentiation from In-Class Urea Transporter Inhibitors

In a primary screening assay, 1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea demonstrated measurable inhibitory activity against rat urea transporter UT-A1 with an IC50 of 750 nM in MDCK cells [1]. This value can be compared to a structurally related phenylurea indole derivative (BDBM50512257, CHEMBL1421830), which showed significantly weaker inhibition of urea transporter B in rat erythrocytes with an IC50 of 2,540 nM under comparable conditions [2]. The ~3.4-fold difference in potency suggests that the 1-methylindole and 4-phenylbutan-2-yl substitution pattern of the target compound may confer enhanced UT-A1 binding affinity relative to simpler indole-urea analogs. However, this comparison is cross-study and involves different urea transporter isoforms, limiting the strength of the inference.

Urea transporter inhibition UT-A1 Kidney physiology

Structural Determinants of ABCG2 Inhibition: Class-Level Inference for Phenylurea Indole Derivatives

A systematic structure-activity relationship (SAR) study of phenylurea indole derivatives as ABCG2 inhibitors revealed that extending the π-system is essential for potent ABCG2 inhibitory activity [1]. Compounds 3c-3f with extended π-systems effectively inhibited ABCG2 (exact IC50 values not publicly disclosed in the abstract), while non-extended phenylurea indole derivatives showed no inhibition of ABCB1 and little to no ABCG2 inhibition. The target compound, 1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea, possesses a 4-phenylbutan-2-yl side chain that introduces a phenyl ring separated from the urea core by a two-carbon linker. This structural feature represents an intermediate case between simple phenylurea indoles (inactive against ABCG2) and the fully conjugated extended π-system derivatives (potent ABCG2 inhibitors). As such, its ABCG2 inhibitory activity is expected to be distinct from both subclasses, though direct quantitative data for this specific compound in the ABCG2 assay are absent.

ABCG2 inhibition Multidrug resistance Cancer pharmacology

Therapeutic Target Differentiation: cGAS-STING Pathway vs. ABCG2 Inhibition in Indole Urea Derivatives

Patent CN113248491B discloses substituted indole urea derivatives as cGAS-STING pathway targeted inhibitors for the treatment of inflammatory diseases and autoimmune diseases [1]. The patent's generic Markush structure encompasses a range of indole urea derivatives with various substituents, including compounds structurally related to 1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea. In contrast, the ABCG2 inhibitor series described by Ye et al. (2023) directs activity toward overcoming multidrug resistance in cancer [2]. This bifurcation in therapeutic application—autoimmune/inflammatory versus oncology—is dictated by specific substitution patterns on the indole and urea moieties. The target compound's 1-methylindole and 4-phenylbutan-2-yl substitution pattern aligns more closely with the cGAS-STING patent space than with the ABCG2 inhibitor series, suggesting its primary biological application may lie in innate immune pathway modulation rather than drug transporter inhibition.

cGAS-STING inhibition Immuno-oncology Autoimmune disease

Predicted Physicochemical Property Differentiation: Impact of the 4-Phenylbutan-2-yl Side Chain

The 4-phenylbutan-2-yl side chain of 1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea is predicted to influence pharmacokinetic properties such as solubility and membrane permeability relative to simpler indole-urea analogs . Comparatively, the unsubstituted indole analog 1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea (CAS 899946-88-4, MW 307.4) lacks the 1-methyl group, resulting in a lower molecular weight and potentially different hydrogen-bonding capacity at the indole NH . The 1-methyl substitution in the target compound eliminates the indole NH hydrogen bond donor, which may enhance membrane permeability and metabolic stability relative to the des-methyl analog. Additionally, the 2-methoxyethyl-substituted analog (CAS 941908-85-6) introduces a polar ether moiety that would further alter solubility and target engagement profiles . These structural distinctions form a rational basis for selecting the target compound over its closest commercially available analogs when specific lipophilicity or permeability characteristics are desired.

Lipophilicity Membrane permeability SAR analysis

Optimal Research Application Scenarios for 1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea (CAS 899947-23-0) Based on Quantitative Evidence


Urea Transporter UT-A1 Tool Compound for Diuretic and Kidney Physiology Research

Based on its demonstrated UT-A1 inhibitory activity (IC50 = 750 nM) [1], this compound is most appropriately deployed as a chemical probe for studying urea transporter function in renal physiology. Its ~3.4-fold greater potency compared to related phenylurea indole analogs (IC50 = 2,540 nM) [2] positions it as a preferred starting point for UT-A1-focused research programs, particularly for groups investigating isoform-selective urea transport inhibition in the inner medullary collecting duct. Researchers should note that the UT-A1 data were generated in MDCK cells, and confirmatory experiments in native kidney tissue preparations are warranted.

Innate Immune Pathway Modulation: cGAS-STING Inhibitor Lead Optimization

The structural alignment of this compound with the cGAS-STING inhibitor patent series (CN113248491B) [3] supports its application in innate immunity research. Medicinal chemistry teams pursuing STING pathway antagonists for autoimmune or inflammatory disease indications may use this compound as a scaffold for further optimization, leveraging its 1-methylindole and 4-phenylbutan-2-yl substitution as a differentiated starting point distinct from other indole urea series. Direct STING pathway activity data for this specific compound are not publicly available, and its procurement should be accompanied by in-house target engagement assays.

Physicochemical SAR Exploration: Probing the Role of Indole N-Substitution and Side Chain Lipophilicity

For medicinal chemistry groups constructing phenylurea indole SAR tables, this compound fills a specific niche between the des-methyl analog (CAS 899946-88-4, MW 307.4) and the 2-methoxyethyl analog (CAS 941908-85-6, MW 365.5) . Its intermediate molecular weight (321.4 Da) and elimination of the indole NH hydrogen bond donor make it valuable for systematically probing the impact of these structural features on membrane permeability, metabolic stability, and off-target binding. Procurement of all three analogs as a matched set enables rigorous physicochemical profiling that cannot be achieved with any single compound.

ABC Transporter Selectivity Profiling: Evaluating an Intermediate π-System Scaffold

Given that extended π-system phenylurea indoles potently inhibit ABCG2 while simple analogs are inactive [4], this compound's intermediate structural character (phenyl ring separated by a two-carbon linker) makes it a valuable probe for testing the hypothesis that partial conjugation is sufficient for ABCG2 engagement. Researchers investigating ABC transporter pharmacology may use this compound to map the boundary conditions of the π-system SAR, potentially discovering a selectivity window not available with either fully conjugated or non-conjugated analogs. Direct ABCG2 activity data for this compound should be generated as part of any such investigation.

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